Teleocidin B-2

Description

Properties

IUPAC Name |

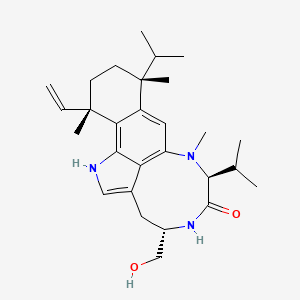

(6S,9S,14R,17S)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYTUVXFLCCGCC-FENHPFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@@]4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241778 | |

| Record name | Teleocidin B 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95189-05-2 | |

| Record name | Teleocidin B 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teleocidin B 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELEOCIDIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ09995LIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Modular 11-Step Synthesis from 4-Bromoindole

The most efficient total synthesis of this compound was achieved through an 11-step route starting from commercially available 4-bromoindole (7). Key steps include:

-

Electrochemical Amination : Introduction of the valine side chain via electrochemical amination of 4-bromoindole, yielding intermediate 12 in 51% yield. This method avoids racemization and enables scalability (>1 g per batch).

-

Cu-Mediated Aziridine Opening : Installation of the tryptophol side chain using CuCl as a critical additive, achieving 13 in 57–67% yield. Without CuCl, competing ketone byproduct formation reduces efficiency.

-

Macrolactamization : Base-induced cyclization with LDA (lithium diisopropylamide) forms the nine-membered indolactam V (5 ) in 65% yield, bypassing steric hindrance from the methyl ester.

Stereocontrolled Terpene Installation :

-

C–H Borylation : Regioselective borylation at C-7 of indolactam V using ligand L2 (81% yield).

-

Sigman–Heck Reaction : Palladium-catalyzed coupling with a geranyl-derived fragment generates two quaternary centers. Ligand L3 (BINAP) or L4 (Segphos) controls diastereoselectivity:

Final Cyclization :

Acid-mediated closure with camphorsulfonic acid (CSA) in PhH/CH₂Cl₂ (1:1) or HFIP solvents determines the B-2/B-4 ratio. For this compound, HFIP favors a 2.2:1 ratio of 3 (B-2) over 1 (B-1).

Historical Synthetic Approaches

Early syntheses relied on multi-step sequences with limited stereocontrol. A 1991 route from methyl esters required 23 steps, producing this compound in <5% overall yield due to inefficient macrolactamization and terpene coupling. Modern methods reduce step counts by leveraging C–H functionalization and asymmetric catalysis.

Biosynthetic Pathways and Enzymatic Engineering

Native Biosynthetic Gene Cluster

This compound is natively produced by Streptomyces spp. via a four-enzyme pathway:

| Enzyme | Function | Key Feature(s) |

|---|---|---|

| TleA | Nonribosomal peptide synthetase (NRPS) | Synthesizes N-methyl-L-valyl-L-tryptophanol |

| TleB | P450 monooxygenase | Forms C–N bond for indolactam V |

| TleC | Prenyltransferase | Regioselective reverse prenylation at C-7 |

| TleD | Methyltransferase | Triggers terpene cyclization via C-25 methylation |

Critical Steps for B-2 Specificity :

-

TleC Mutagenesis : The W97Y/A173M double mutant alters prenyl donor specificity, favoring geranyl pyrophosphate (GPP) over dimethylallyl pyrophosphate (DMAPP), shifting product ratios toward B-2.

-

TleD-Mediated Cyclization : Methylation at C-25 generates a carbocation that undergoes 1,2-hydride shift and Re-face indole attack, forming the B-2 terpene scaffold.

Cell-Free Biosynthesis

A 2024 study reconstituted the teleocidin pathway in a tobacco BY-2 cell-free system, achieving 20–80 mg/L yields without cofactors. Key optimizations:

-

TleA-MbtH Interaction : Co-expression of MbtH (a chaperone) increased TleA activity 3-fold.

-

Cofactor Supplementation : Adding NADPH and SAM boosted B-3 production to 80 mg/L, suggesting adaptability for B-2 via enzyme engineering.

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| 11-Step Synthesis | 11 | 12–15% | Full stereocontrol, scalable | Requires toxic reagents (LDA, CuCl) |

| Biosynthesis | 4 | 20–80 mg/L | Enzymatic specificity, sustainability | Low titers without optimization |

| Cell-Free | – | 20–80 mg/L | Rapid prototyping, no living cells | High cost of enzyme extracts |

Chemical Reactions Analysis

Biosynthetic Pathway of Teleocidin B-2

This compound is synthesized via a multi-enzymatic pathway involving three core enzymes:

-

TleB (P450 oxygenase): Catalyzes C–N bond formation.

-

TleC (prenyltransferase): Transfers a geranyl group.

-

TleD (methyltransferase): Initiates terpene cyclization via methylation.

Key Biosynthetic Steps:

†Minor products like des-O-methylolivoretin C are also formed depending on reaction conditions .

Methylation-Triggered Cyclization by TleD

TleD mediates a unique methylation-cyclization cascade via:

-

C-25 Methylation : Transfer of a methyl group from S-adenosylmethionine (SAM) to the geranyl chain of teleocidin A-1, generating a carbocation at C-25 .

-

Cation Migration : The carbocation shifts to C-26, forming a spiro intermediate through Re-face attack of the indole’s C-7 on C-25 .

-

Cyclization Pathways :

Deuterium-Labeling Studies : Using ²⁵-²H-labeled teleocidin A-1, TleD reactions confirmed deuterium migration from C-25 to C-26, supporting the cation migration mechanism .

Structural Determinants of Reactivity

The stereochemistry and hydrophobicity of this compound’s terpene moiety are critical for PKC activation. Key structural features include:

| Feature | Role in Reactivity | Impact on PKC Binding |

|---|---|---|

| Indolactam Core | Binds PKC’s C1 domain | Essential for activation |

| Cyclohexenyl Ring | Stabilizes hydrophobic interactions | Enhances binding affinity (~10 nM) |

| C-26 Methyl Group | Directs cyclization regioselectivity | Influences metabolite distribution |

Comparative studies show that removing the C-26 methyl group reduces PKC activation by >90% .

Enzymatic Engineering and Unnatural Derivatives

Recent advances in enzyme engineering have enabled the synthesis of this compound analogs:

-

TleB Mutants : Generate indolactam derivatives with altered C–N bond positions .

-

TleC Variants : Accept non-native prenyl donors (e.g., farnesyl-PP) to produce elongated terpene chains .

-

TleD Substrate Screening : Methylates non-native indolactams, yielding cyclized products with novel bioactivities .

Comparative Analysis of Teleocidin B Variants

| Property | This compound | Teleocidin B-4 | Teleocidin B-1 |

|---|---|---|---|

| Cyclization Site | C-25–C-7 | C-26–C-7 | C-25–C-7 (Si-face) |

| Methylation | C-25 | C-26 | C-25 |

| PKC Activation | Moderate (~15 nM) | Strong (~5 nM) | Weak (~100 nM) |

Data from highlight how minor structural differences significantly alter bioactivity.

Unresolved Mechanistic Questions

-

Radical vs. Epoxide Mechanisms : The role of radical intermediates in TleB-mediated C–N bond formation remains debated .

-

TleD Conformational Dynamics : How TleD’s homohexameric structure coordinates methylation and cyclization is unclear .

This synthesis of enzymatic, structural, and biochemical data underscores this compound’s complex reactivity profile. Future studies leveraging cryo-EM and quantum mechanical simulations may resolve remaining mechanistic ambiguities .

Scientific Research Applications

Teleocidin B-2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex natural product synthesis and enzymatic reactions.

Biology: Acts as a potent activator of protein kinase C, making it valuable in studying signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to modulate protein kinase C activity.

Industry: Utilized in the development of novel PKC activators and other bioactive compounds.

Mechanism of Action

Teleocidin B-2 exerts its effects primarily through the activation of protein kinase C. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Teleocidin B Isomers (B-1, B-3, B-4)

Teleocidin B-2 shares a molecular weight of 451 Da with other B isomers but differs in the configuration of substituents:

- Teleocidin B-1 : Contains a methyl group at C-25, whereas B-2 has a hydroxyl group at C-14 .

- Teleocidin B-3/B-4 : Differ in terpene cyclization patterns and methyl group positions (e.g., B-4 is C-25 methylated via TleD enzyme) .

Bioactivity: All B isomers exhibit near-identical tumor-promoting potency in two-stage mouse skin carcinogenesis assays (80–91.7% tumor incidence at 30 weeks) . However, acetylated derivatives like 14-O-acetylthis compound show enhanced cytotoxicity (IC50 = 3.08–18.40 μM against cancer cells) and pesticidal activity (LC50 = 36.5–305.7 μg/mL) compared to non-acetylated forms .

Teleocidin A Isomers (A-1, A-2)

- Structure: Smaller molecular weight (437 Da) due to a shorter terpenoid chain and absence of hydroxyl groups .

- Bioactivity: Equally potent as B isomers in PKC activation and tumor promotion but less stable under hydrolysis due to a nine-membered lactam ring . Lyngbyatoxin A, identical to teleocidin A-1, is produced by cyanobacteria (Moorea producens) and shares identical bioactivity .

Olivoretins and Des-O-Methylolivoretin C

- Olivoretin B/C : Feature free hydroxyl groups critical for PKC activation, unlike teleocidins. Loss of these groups (e.g., des-O-methylolivoretin C) reduces tumor-promoting activity .

- Role in Biosynthesis : Olivoretins are intermediates in teleocidin B biosynthesis, with TleD methyltransferase converting lyngbyatoxin A to teleocidin B-4 .

Key Data Tables

Table 1: Structural and Bioactive Comparison of Teleocidin Compounds

Structure-Activity Relationship (SAR) Insights

- Critical Moieties: The indolactam ring and terpenoid cyclization are essential for PKC activation. Hydrolysis of the lactam ring (e.g., via HCl) abolishes activity .

- Stereochemistry : Diastereoisomerism at C-19 (e.g., B-1 vs. B-2) minimally affects tumor promotion but alters pharmacokinetics .

Biological Activity

Teleocidin B-2 is a member of the teleocidin family, which are terpenoid indole alkaloids primarily isolated from the soil bacterium Streptomyces. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to activate protein kinase C (PKC), a crucial enzyme involved in various cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biosynthesis, and potential applications in pharmacology.

This compound exhibits its biological effects primarily through the activation of PKC. PKC plays a vital role in regulating several cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by this compound can lead to various downstream effects, such as:

- Cell Proliferation : Enhanced cell division and growth.

- Differentiation : Induction of specific cell types from progenitor cells.

- Apoptosis : Modulation of programmed cell death pathways.

Research has shown that this compound can stimulate PKC in a dose-dependent manner, indicating its potential as a tool for studying PKC-related pathways in cellular biology .

Structure-Activity Relationship

The unique structure of this compound contributes significantly to its biological activity. The compound features an indole moiety linked to a cyclic terpenoid structure. Studies have indicated that modifications to this structure can influence its potency and selectivity towards PKC activation. For example, the presence of specific functional groups can enhance binding affinity to the enzyme, thereby increasing its biological efficacy .

Enzymatic Pathways

The biosynthesis of this compound involves several key enzymes encoded within specific gene clusters in Streptomyces. The main enzymes implicated in its biosynthetic pathway include:

- Prenyltransferase (TleC) : Responsible for transferring prenyl groups during the early stages of biosynthesis.

- P450 Oxygenase (TleB) : Catalyzes critical C-N bond formations that are essential for the structural integrity of the compound.

- Methyltransferase (TleD) : Facilitates methylation processes that lead to the final structure of this compound .

Recent studies have utilized isotope-labeling techniques and structural biology methods to elucidate these enzymatic reactions in detail. For instance, X-ray crystallography has provided insights into the active sites and mechanisms of these enzymes, paving the way for potential engineering efforts to create novel derivatives with enhanced activities .

Case Study 1: Activation of Protein Kinase C

In a study examining the effects of this compound on human cancer cell lines, researchers observed a significant increase in PKC activity upon treatment with varying concentrations of the compound. The results demonstrated that this compound not only activated PKC but also induced apoptosis in cancer cells through a PKC-dependent pathway. This suggests potential therapeutic applications in oncology .

Case Study 2: Structural Modifications and Activity

Another investigation focused on synthesizing analogs of this compound to assess how structural changes affect biological activity. By modifying specific regions of the molecule, researchers identified several derivatives that exhibited enhanced PKC activation compared to the parent compound. This study highlights the importance of structure-activity relationships in developing new pharmacological agents based on this compound .

Comparative Analysis of Teleocidins

| Compound | Source | Biological Activity | Key Enzyme Involved |

|---|---|---|---|

| Teleocidin B-1 | Streptomyces spp. | Moderate PKC activation | TleB |

| This compound | Streptomyces spp. | Strong PKC activation | TleD |

| Teleocidin A | Cyanobacteria | Weak PKC activation | TleC |

This table summarizes key differences among various teleocidins regarding their sources, biological activities, and associated enzymes.

Q & A

Q. Methodological recommendations :

- Heterologous expression : Express candidate genes in E. coli or S. lividans to isolate enzymatic products.

- Isotope labeling : Use ¹³C-labeled precursors to track methylation and cyclization steps.

Advanced: How can researchers reconcile structural discrepancies in teleocidin analogs (e.g., Teleocidin B-1 vs. B-2)?

Answer:

Minor structural variations (e.g., acyl group positioning) arise from divergent cyclization or methylation patterns. Key approaches:

- Stereochemical analysis : Compare NMR data of intermediates (e.g., spirolactam vs. β-face attack products) .

- Crystallography : Resolve absolute configurations of synthetic or biosynthetic analogs.

- Comparative LC-MS : Differentiate analogs via retention times and fragmentation patterns (e.g., 2-oxo-teleocidin A at m/z 454.3064) .

Basic: What frameworks guide hypothesis formulation for this compound mechanism-of-action studies?

Answer:

Apply structured frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Example hypothesis : “Does this compound’s PKC activation (Intervention) induce tumor promotion (Outcome) in in vitro epithelial models (Population) compared to phorbol esters (Comparison)?” .

- Literature alignment : Use systematic reviews to identify gaps (e.g., conflicting reports on teleocidin’s environmental impacts ).

Advanced: What computational and experimental strategies resolve contradictions in this compound’s reported bioactivity?

Answer:

Address conflicting data (e.g., tumor promotion vs. cytotoxicity) via:

- Dose-response profiling : Test across concentrations (nM–µM) in multiple cell lines.

- Pathway analysis : Use RNA-seq to map PKC-dependent vs. PKC-independent pathways.

- Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify trends .

Table 2 : Conflicting Bioactivity Reports and Resolutions

| Study | Observed Effect | Proposed Resolution |

|---|---|---|

| A | Tumor promotion | Validate via PKC-knockout models |

| B | Apoptosis | Test mitochondrial dysfunction markers |

Basic: How to design a reproducible protocol for isolating this compound from microbial cultures?

Answer:

- Extraction : Use mycelium-associated extraction (teleocidin binds tightly to biomass) with methanol/ethyl acetate .

- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

- Validation : Cross-check HRMS (Δ < 1 ppm) and UV spectra against standards .

Advanced: How can genetic engineering eliminate teleocidin production without affecting secondary metabolites (e.g., clavulanic acid)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.